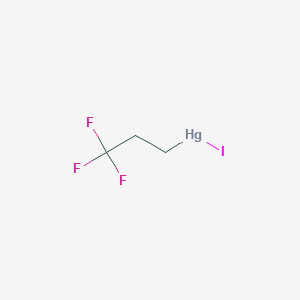
Iodo(3,3,3-trifluoropropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(3,3,3-trifluoropropyl)mercury is an organomercury compound with the molecular formula C3H3F3HgI It is characterized by the presence of a mercury atom bonded to an iodine atom and a 3,3,3-trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(3,3,3-trifluoropropyl)mercury typically involves the reaction of mercury(II) iodide with 3,3,3-trifluoropropyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgI2+CF3CH2I→CF3CH2HgI+I2
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Iodo(3,3,3-trifluoropropyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, thiols, and amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halomercury compounds, while complexation reactions can produce various coordination complexes.
Scientific Research Applications
Chemistry
In chemistry, Iodo(3,3,3-trifluoropropyl)mercury is used as a reagent in organic synthesis
Biology and Medicine
Research in biology and medicine has explored the potential use of this compound in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery and imaging applications.
Industry
In industry, this compound is investigated for its potential use in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Iodo(3,3,3-trifluoropropyl)mercury involves its interaction with molecular targets through the mercury center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The 3,3,3-trifluoropropyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Contains a methyl group instead of the 3,3,3-trifluoropropyl group.
Ethylmercury: Contains an ethyl group instead of the 3,3,3-trifluoropropyl group.
Phenylmercury: Contains a phenyl group instead of the 3,3,3-trifluoropropyl group.
Uniqueness
Iodo(3,3,3-trifluoropropyl)mercury is unique due to the presence of the 3,3,3-trifluoropropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
461-19-8 |
|---|---|
Molecular Formula |
C3H4F3HgI |
Molecular Weight |
424.56 g/mol |
IUPAC Name |
iodo(3,3,3-trifluoropropyl)mercury |
InChI |
InChI=1S/C3H4F3.Hg.HI/c1-2-3(4,5)6;;/h1-2H2;;1H/q;+1;/p-1 |
InChI Key |
HUTLILBZLAIGQZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Hg]I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















